molecular formula C8H5Cl3O B044736 2,2',4'-Trichloroacetophenone CAS No. 4252-78-2

2,2',4'-Trichloroacetophenone

Cat. No. B044736
CAS RN: 4252-78-2
M. Wt: 223.5 g/mol
InChI Key: VYWPPRLJNVHPEU-UHFFFAOYSA-N
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Description

2,2’,4’-Trichloroacetophenone is an organic compound with the molecular formula C8H5Cl3O. It is a type of α-haloketone and is known for its off-white to light yellow crystalline appearance. This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis and industrial production .

Mechanism of Action

The mechanism of action of 2,2’,4’-Trichloroacetophenone involves its reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes. This reduction process occurs in the liver, kidney, and brain. Additionally, the compound participates in N-alkylation reactions, where it forms 1-(2’,4’-dichlorophenacyl)azoles through microwave-induced reactions .

Safety and Hazards

2,2’,4’-Trichloroacetophenone is toxic if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear suitable protective clothing, gloves, and eye/face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2’,4’-Trichloroacetophenone typically involves the acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 58-62°C, followed by a thermal reaction at 80-100°C. The product is then hydrolyzed, extracted, and purified through crystallization .

Industrial Production Methods

In industrial settings, the production method involves similar steps but on a larger scale. The process includes the use of m-dichlorobenzene, aluminum chloride, and chloroacetyl chloride, followed by hydrolysis and purification to obtain high yields of 2,2’,4’-Trichloroacetophenone .

properties

IUPAC Name

2-chloro-1-(2,4-dichlorophenyl)ethanone
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InChI

InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
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InChI Key

VYWPPRLJNVHPEU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCl
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Molecular Formula

C8H5Cl3O
Record name 2,2',4'-TRICHLOROACETOPHENONE
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DSSTOX Substance ID

DTXSID3026190
Record name 2,2',4'-Trichloroacetophenone
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Molecular Weight

223.5 g/mol
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Physical Description

2,2',4'-trichloroacetophenone is an off-white crystalline solid. (NTP, 1992), Off-white crystalline solid; [CAMEO] Melting point = 52-55 deg C; [MSDSonline]
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Record name 2,4-Dichlorophenacyl chloride
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
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Record name 2,4-Dichlorophenacyl chloride
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2,2',4'-TRICHLOROACETOPHENONE
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CAS RN

4252-78-2
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Record name 2,2′,4′-Trichloroacetophenone
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Record name 2,2',4'-Trichloroacetophenone
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Record name 2,4-DICHLOROPHENACYL CHLORIDE
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Melting Point

126 to 131 °F (NTP, 1992)
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2,2',4'-Trichloroacetophenone?

A: this compound is primarily used as a precursor in the synthesis of other chemical compounds. One notable application is its role as a starting material in the production of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, a potent antifungal agent []. Additionally, it serves as an intermediate in the synthesis of insecticides, specifically 2-Chloro-1-(2,4-dichlorophenyl)-vinyl Diethyl Phosphate [].

Q2: What are the structural characteristics of this compound?

A: this compound (C8H5Cl3O) is an aromatic ketone. Its structure consists of an acetophenone core, with chlorine atoms substituted at the 2, 2', and 4' positions. The crystal structure reveals the presence of π–π stacking interactions [].

Q3: Are there different methods for synthesizing 1-(2,4-dichlorophenyl)-2-chloroethanol from this compound?

A3: Yes, two distinct methods for synthesizing 1-(2,4-dichlorophenyl)-2-chloroethanol from this compound are described in the provided research:

    Q4: What is known about the environmental impact of this compound?

    A4: While the provided research focuses on synthesis and chemical properties, it lacks specific details on the environmental impact and degradation pathways of this compound. Given its use as an insecticide precursor, further investigation into its potential ecotoxicological effects and strategies for responsible waste management is crucial.

    Q5: What analytical techniques are employed to study this compound?

    A5: Various analytical techniques are used to characterize and quantify this compound and its reaction products. These include:

    • Spectroscopy: Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and 13C Nuclear Magnetic Resonance (13C NMR) spectroscopy are employed to confirm the structure of 1-(2,4-dichlorophenyl)-2-chloroethanol synthesized from this compound [].

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